Head-to-Head Comparison of BRD4 Bromodomain Inhibition: 2-Bromo vs. Regioisomeric 5-Bromo Analogs
2-Bromo-5-(trifluoromethyl)pyridin-4-amine demonstrates a specific, albeit moderate, affinity for the BRD4 bromodomain, with an IC50 of 15.8 μM (1.58E+4 nM) [1]. This contrasts starkly with the regioisomeric compound, 5-bromo-4-(trifluoromethyl)pyridin-2-amine, which has been reported as a potent BRD4 inhibitor with an IC50 of 25 nM . This ~632-fold difference in potency is a direct consequence of the amino group's placement, which drastically alters the compound's binding mode within the acetyl-lysine recognition pocket. For researchers developing selective epigenetic probes, the lower potency of the 2-bromo-4-amino isomer may be advantageous for studying subtle, non-dominant interactions or for designing selective inhibitors where high potency against BRD4 is not desired.
| Evidence Dimension | BRD4 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | 15.8 μM (1.58E+4 nM) |
| Comparator Or Baseline | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine: 25 nM |
| Quantified Difference | 632-fold higher IC50 for target compound |
| Conditions | TR-FRET assay for target compound; unspecified cell-free assay for comparator |
Why This Matters
This quantitative difference dictates the specific research application—using the wrong isomer could lead to unintended, potent inhibition of BRD4 and misinterpretation of experimental results.
- [1] BindingDB. (2024). BDBM50032911 CHEMBL1535485: 2-Bromo-5-(trifluoromethyl)pyridin-4-amine BRD4 Inhibition Data. bindingdb.org. View Source
